molecular formula C15H9FOS B11633903 (2Z)-2-(4-fluorobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(4-fluorobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11633903
M. Wt: 256.30 g/mol
InChI Key: IKDHXNGXOLUZNT-ZROIWOOFSA-N
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Description

(2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one: is an organic compound that belongs to the class of benzothiophenes It is characterized by the presence of a fluorophenyl group attached to a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one typically involves the condensation of 4-fluorobenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its fluorophenyl group can enhance binding affinity and selectivity towards specific biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, (2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • (2Z)-2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one
  • (2Z)-2-[(4-Bromophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one
  • (2Z)-2-[(4-Methylphenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one

Comparison: Compared to its analogs, (2Z)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution is often used to enhance drug properties.

Properties

Molecular Formula

C15H9FOS

Molecular Weight

256.30 g/mol

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H9FOS/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9H/b14-9-

InChI Key

IKDHXNGXOLUZNT-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)S2

Origin of Product

United States

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